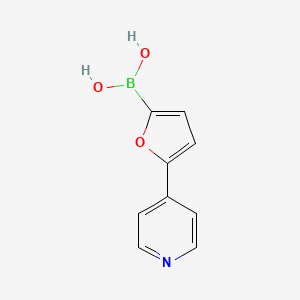

(5-(Pyridin-4-yl)furan-2-yl)boronic acid

Description

(5-(Pyridin-4-yl)furan-2-yl)boronic acid is a heterocyclic boronic acid derivative featuring a furan ring substituted at the 5-position with a pyridin-4-yl group and a boronic acid functional group at the 2-position. Its molecular formula is C₉H₇BNO₃, and it is notable for its dual aromatic systems (furan and pyridine) and the boronic acid moiety. This structural combination enables versatile reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and interactions with biological targets via reversible covalent bonding with diols or active-site residues .

The compound’s synthesis typically involves palladium-catalyzed coupling of halogenated furan precursors with pyridinylboronic acids or vice versa. Its three-dimensional arrangement facilitates interactions with enzymes and receptors, making it a candidate for drug discovery, particularly in oncology and infectious disease research .

Properties

Molecular Formula |

C9H8BNO3 |

|---|---|

Molecular Weight |

188.98 g/mol |

IUPAC Name |

(5-pyridin-4-ylfuran-2-yl)boronic acid |

InChI |

InChI=1S/C9H8BNO3/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-6,12-13H |

InChI Key |

XZXUANJRBYRTRX-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(O1)C2=CC=NC=C2)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyridin-4-yl)furan-2-yl)boronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation . This method typically uses halogenated pyridine and furan derivatives, which undergo metalation with lithium or magnesium reagents, followed by reaction with a boron source such as tetraalkoxydiborane or dialkoxyhydroborane .

Another method involves palladium-catalyzed cross-coupling reactions. In this approach, halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst . This method is advantageous due to its high selectivity and efficiency.

Industrial Production Methods

Industrial production of (5-(Pyridin-4-yl)furan-2-yl)boronic acid often employs large-scale palladium-catalyzed cross-coupling reactions due to their scalability and cost-effectiveness . The use of continuous flow reactors and automated systems further enhances the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(Pyridin-4-yl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions include various boronic esters, substituted pyridines, and furan derivatives .

Scientific Research Applications

(5-(Pyridin-4-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Pyridin-4-yl)furan-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, forming reversible covalent bonds . This property is exploited in the design of enzyme inhibitors, where the compound can bind to active sites and inhibit enzymatic activity .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Comparisons

The reactivity and applications of boronic acids are heavily influenced by substituents on aromatic rings. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Electronic Properties of Selected Boronic Acids

| Compound Name | Key Structural Features | Unique Properties |

|---|---|---|

| (5-(Pyridin-4-yl)furan-2-yl)boronic acid | Pyridin-4-yl (electron-deficient), furan (electron-rich), boronic acid at C2 | Dual aromatic systems enhance π-π stacking; pyridine’s Lewis basicity aids coordination chemistry |

| (5-Morpholinofuran-2-yl)boronic acid | Morpholine (electron-rich amine) at C5 | Morpholine enhances solubility and hydrogen-bonding capacity; useful in polymer chemistry |

| (5-Fluoro-6-methylpyridin-2-yl)boronic acid | Fluoro (electron-withdrawing), methyl (steric bulk) at pyridine | Fluorine increases metabolic stability; methyl group directs regioselectivity in coupling reactions |

| (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid | Chloro, fluoro, methyl substituents on pyridine | Halogen mix enhances electrophilicity; steric effects slow hydrolysis of boronic acid |

| (5-Hydroxypyridin-2-yl)boronic acid | Hydroxyl group at pyridine C5 | Hydroxyl enables pH-dependent reactivity and hydrogen bonding; used in sensor design |

Reactivity in Cross-Coupling Reactions

The boronic acid group’s ability to participate in Suzuki-Miyaura coupling is modulated by adjacent substituents:

- Electron-deficient pyridine in (5-(Pyridin-4-yl)furan-2-yl)boronic acid accelerates transmetallation in palladium-catalyzed reactions, improving coupling efficiency with aryl halides .

- Morpholine in (5-Morpholinofuran-2-yl)boronic acid reduces electrophilicity but increases steric bulk, favoring couplings with less hindered substrates .

- Fluorine substituents (e.g., in 5-Fluoro-6-methylpyridin-2-ylboronic acid) enhance oxidative stability and reduce byproduct formation in high-temperature reactions .

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

| Compound Name | Coupling Efficiency (%)* | Preferred Substrates |

|---|---|---|

| (5-(Pyridin-4-yl)furan-2-yl)boronic acid | 85–92 | Aryl bromides, heteroaryl chlorides |

| (5-Morpholinofuran-2-yl)boronic acid | 70–78 | Electron-rich aryl iodides |

| (5-Fluoro-6-methylpyridin-2-yl)boronic acid | 88–95 | Sterically hindered aryl bromides |

*Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.